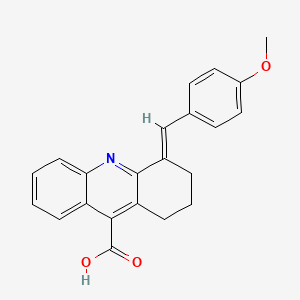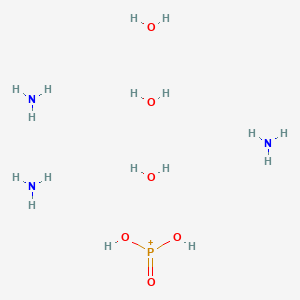
Phosphonic acid triamine trihydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tri-Ammonium phosphate trihydrate, with the chemical formula (NH₄)₃PO₄·3H₂O, is an inorganic compound commonly used as a fertilizer and flame retardant. It appears as a white crystalline solid that is highly soluble in water . This compound is known for its ability to provide plants with essential nutrients, making it a valuable component in agricultural applications .
準備方法
Synthetic Routes and Reaction Conditions
Tri-Ammonium phosphate trihydrate can be synthesized by reacting diammonium hydrogen phosphate with ammonia water. The reaction is as follows:
(NH4)2HPO4+NH4OH→(NH4)3PO4+H2O
This reaction typically involves using 27% to 28% ammonia water . The process can be carried out at room temperature, and the resulting product is then crystallized to obtain tri-Ammonium phosphate trihydrate .
Industrial Production Methods
In industrial settings, the production of tri-Ammonium phosphate trihydrate follows a similar process. Large-scale production involves the controlled addition of ammonia to phosphoric acid, resulting in the formation of the desired compound. The reaction conditions are carefully monitored to ensure the purity and quality of the final product .
化学反応の分析
Types of Reactions
Tri-Ammonium phosphate trihydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different phosphate species.
Reduction: Reduction reactions involving tri-Ammonium phosphate trihydrate are less common but can occur under certain conditions.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in reactions with tri-Ammonium phosphate trihydrate include acids, bases, and other salts. The conditions for these reactions vary depending on the desired outcome. For example, acidic conditions can lead to the formation of monoammonium phosphate, while basic conditions can result in the formation of diammonium phosphate .
Major Products Formed
The major products formed from reactions involving tri-Ammonium phosphate trihydrate include various phosphate salts, such as monoammonium phosphate and diammonium phosphate. These products have significant applications in agriculture and industry .
科学的研究の応用
作用機序
The mechanism of action of tri-Ammonium phosphate trihydrate primarily involves its ability to release ammonia and phosphate ions. These ions interact with various molecular targets and pathways, depending on the application. For example, in agriculture, the released phosphate ions are readily absorbed by plants, promoting growth and development . In flame retardant applications, the released ammonia helps to inhibit combustion by diluting flammable gases and reducing the overall temperature .
類似化合物との比較
Similar Compounds
Monoammonium phosphate (NH₄H₂PO₄): This compound is commonly used as a fertilizer and has similar applications to tri-Ammonium phosphate trihydrate.
Diammonium phosphate ((NH₄)₂HPO₄): Another widely used fertilizer, it provides both nitrogen and phosphorus to plants.
Ammonium polyphosphate: This compound is used in fire retardants and fertilizers, offering a slow-release source of phosphorus.
Uniqueness
Tri-Ammonium phosphate trihydrate is unique in its high solubility and ability to provide a balanced source of nitrogen and phosphorus. Its trihydrate form also makes it particularly effective in applications requiring controlled release of these nutrients .
特性
分子式 |
H17N3O6P+ |
|---|---|
分子量 |
186.13 g/mol |
IUPAC名 |
azane;dihydroxy(oxo)phosphanium;trihydrate |
InChI |
InChI=1S/3H3N.HO3P.3H2O/c;;;1-4(2)3;;;/h3*1H3;(H-,1,2,3);3*1H2/p+1 |
InChIキー |
OJJSLQFIIOBJGN-UHFFFAOYSA-O |
正規SMILES |
N.N.N.O.O.O.O[P+](=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylmethoxycarbonyl-1,3,3a,4,6,7-hexahydropyrrolo[3,4-c]pyridine-7a-carboxylate](/img/structure/B12343882.png)
![2-{[11-(4-butoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B12343887.png)
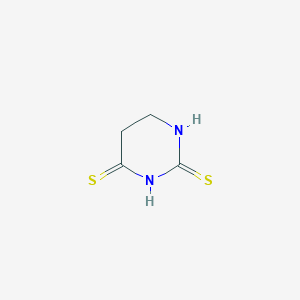
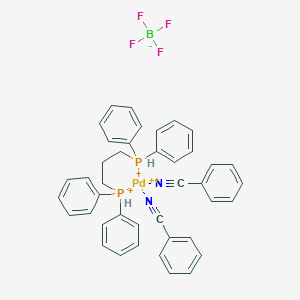
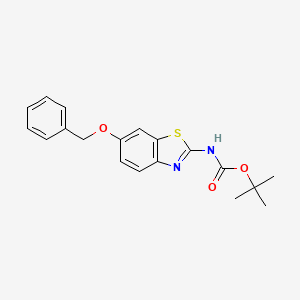

![7-chloro-4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12343946.png)
![11-[(4-Bromophenyl)methyl]-8-(2-phenylethyl)-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12343952.png)
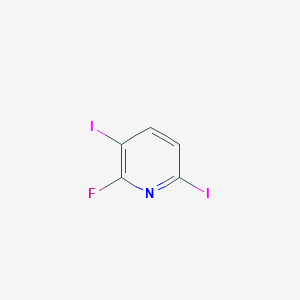
![4-(5,6,7,12-Tetrahydrodibenzo[a,d][8]annulen-12-yl)piperazin-1-amine](/img/structure/B12343954.png)
![3-(Dimethylcarbamoyl)-5-[(4-methylsulfonylphenyl)methyl]benzoic acid](/img/structure/B12343966.png)
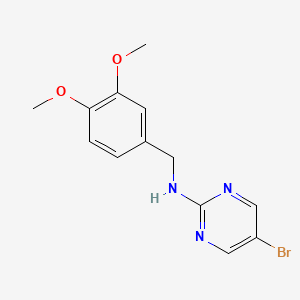
![1-[(2R,3R,4S,5S)-3,5-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12343977.png)
